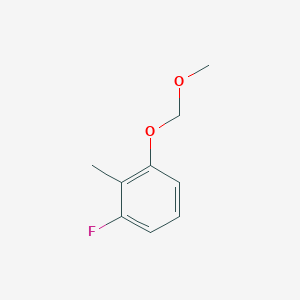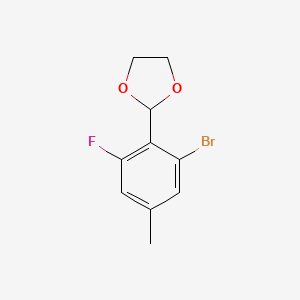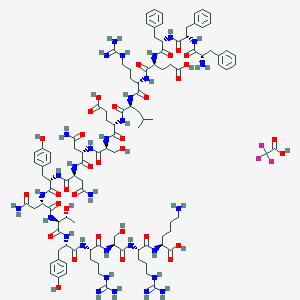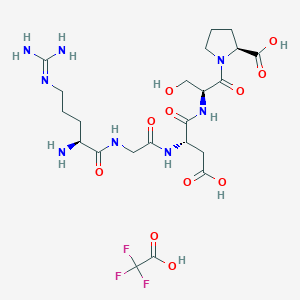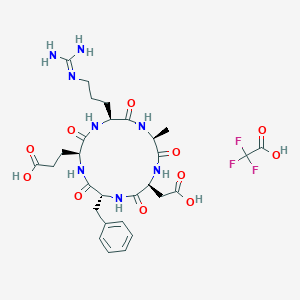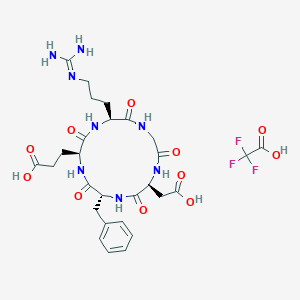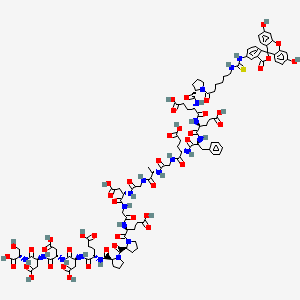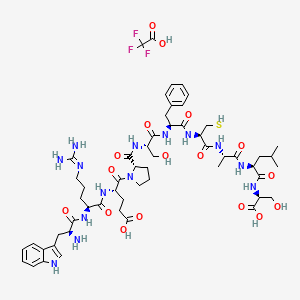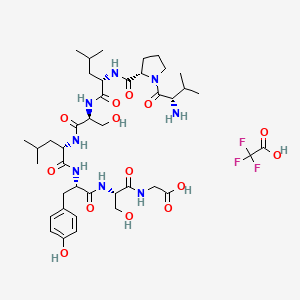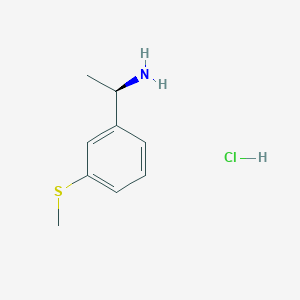
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is an organic compound that is widely used in scientific research and development. It is a chiral amine compound, meaning it has two forms that are mirror images of each other, and is an important reagent in asymmetric synthesis. This compound has been studied extensively in the past few decades, and has been found to have a wide range of applications in the laboratory and in industry.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of chiral compounds, as a catalyst in the synthesis of pharmaceuticals, and in the synthesis of other organic compounds. Additionally, it is used in the synthesis of polymers and in the production of a variety of materials. It is also used in the study of enzyme kinetics and in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is not well understood. However, it is known that the compound has an effect on the activity of enzymes, which can lead to changes in biochemical and physiological processes. It is also known that the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% are not well understood. However, it is known that the compound can affect the activity of enzymes, which can lead to changes in biochemical and physiological processes. Additionally, the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% in laboratory experiments is that it is a highly efficient reagent for the synthesis of chiral compounds. Additionally, the compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is that it is not very stable and can decompose if not stored properly. Additionally, the compound can react with other compounds, which can lead to unwanted side reactions.
Direcciones Futuras
There are several potential future directions for (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in industry. Additionally, further research could be done on the stability of the compound and potential methods of improving its stability. Finally, further research could be done on the potential applications of the compound in drug discovery and development.
Métodos De Síntesis
The synthesis of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is usually done by a two-step process. First, a reaction between 3-methylthiophene and ethylamine is performed in the presence of a strong base, such as sodium hydroxide, to form the ethylamine salt of 3-methylthiophene. This reaction is known as the alkylation reaction. The second step involves the hydrochlorination of the ethylamine salt of 3-methylthiophene, which is done in the presence of hydrochloric acid or a strong acid such as sulfuric acid. This reaction produces the desired (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%.
Propiedades
Número CAS |
368447-79-4 |
|---|---|
Nombre del producto |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% |
Fórmula molecular |
C9H14ClNS |
Peso molecular |
203.73 g/mol |
Nombre IUPAC |
(1R)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 |
Clave InChI |
FKRRLYWDTZYAKM-OGFXRTJISA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)SC)N.Cl |
SMILES canónico |
CC(C1=CC(=CC=C1)SC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




